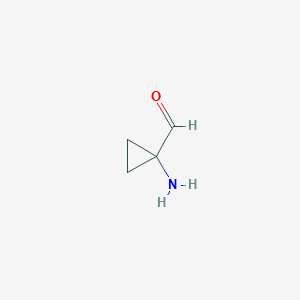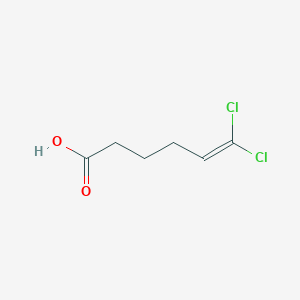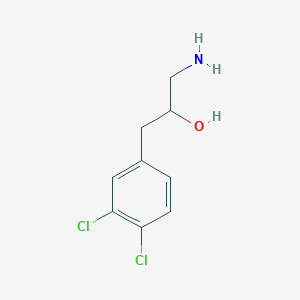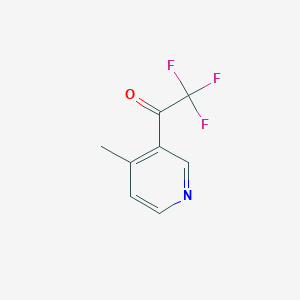
2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and a pyridine ring substituted at the 4-position with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Nucleophilic Substitution: The synthesis can start with 4-methylpyridine, which undergoes halogenation to introduce a halide at the 3-position. This intermediate is then subjected to nucleophilic substitution with trifluoromethyl anion (CF3^-) to form the target compound.
Transition Metal-Catalyzed Cross-Coupling Reactions: Another approach involves using transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methylpyridine is coupled with a trifluoromethyl halide.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common due to the stability of the C-F bond.
Substitution Reactions: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are typically employed.
Major Products Formed:
Oxidation: 4-Methylpyridine-3-carboxylic acid
Reduction: 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethanol
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, the fluorine atoms can influence the binding affinity and selectivity of the compound to its molecular targets. The trifluoromethyl group can enhance metabolic stability and lipophilicity, affecting the compound's distribution and excretion.
Molecular Targets and Pathways Involved:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity.
Receptors: It can bind to specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-methylpyridin-4-yl)ethan-1-one
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one
1,1,1-Trifluoro-2-(4-methylpyridin-2-yl)propan-2-ol
Uniqueness: 2,2,2-Trifluoro-1-(4-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position provides enhanced stability and reactivity compared to similar compounds with different substitution patterns.
Properties
CAS No. |
1060804-96-7 |
|---|---|
Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-12-4-6(5)7(13)8(9,10)11/h2-4H,1H3 |
InChI Key |
OGARYPOUBAKSSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



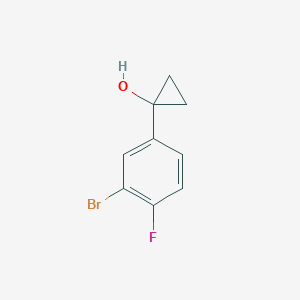

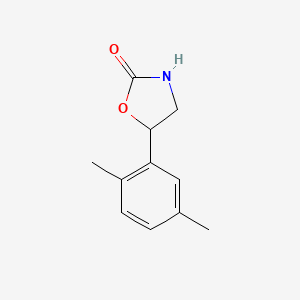
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
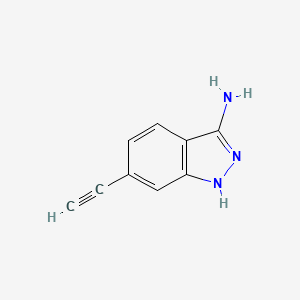
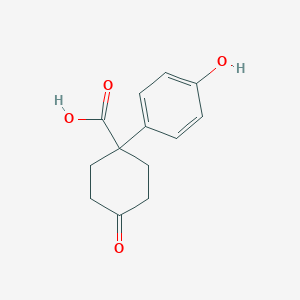
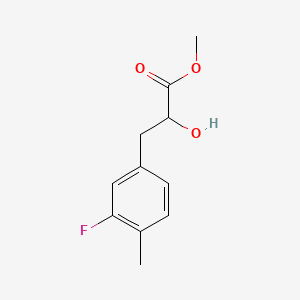
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
